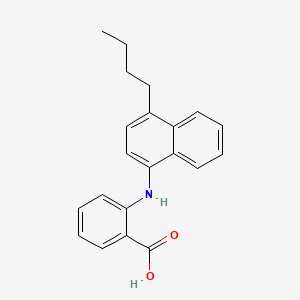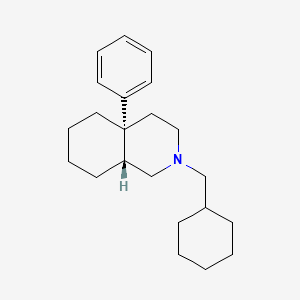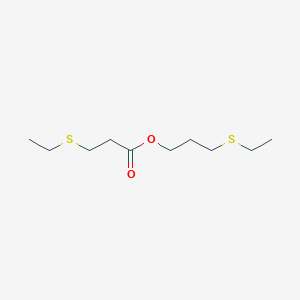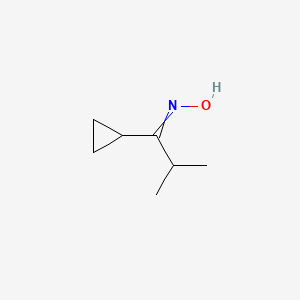
N-(1-Cyclopropyl-2-methylpropylidene)hydroxylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-Cyclopropyl-2-methylpropylidene)hydroxylamine: is an organic compound characterized by the presence of a cyclopropyl group and a hydroxylamine functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-Cyclopropyl-2-methylpropylidene)hydroxylamine typically involves the reaction of cyclopropyl ketones with hydroxylamine hydrochloride under basic conditions. The reaction proceeds through the formation of an oxime intermediate, which is subsequently converted to the desired hydroxylamine derivative .
Industrial Production Methods:
Análisis De Reacciones Químicas
Types of Reactions: N-(1-Cyclopropyl-2-methylpropylidene)hydroxylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the hydroxylamine group to an amine.
Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Conditions for nucleophilic substitution often involve the use of strong bases or acids to facilitate the reaction.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted hydroxylamine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-(1-Cyclopropyl-2-methylpropylidene)hydroxylamine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various nitrogen-containing compounds.
Biology: Investigated for its potential role in biological systems, particularly in the study of enzyme inhibition and protein modification.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mecanismo De Acción
The mechanism of action of N-(1-Cyclopropyl-2-methylpropylidene)hydroxylamine involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. This interaction is facilitated by the electrophilic nature of the hydroxylamine group, which can react with nucleophilic residues in proteins .
Comparación Con Compuestos Similares
- N-(2-methylpropylidene)hydroxylamine
- N-(1-cyclopropyl-2-methoxyethylidene)hydroxylamine
Comparison: N-(1-Cyclopropyl-2-methylpropylidene)hydroxylamine is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties compared to other similar compounds. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications in research and industry .
Propiedades
Número CAS |
54187-24-5 |
|---|---|
Fórmula molecular |
C7H13NO |
Peso molecular |
127.18 g/mol |
Nombre IUPAC |
N-(1-cyclopropyl-2-methylpropylidene)hydroxylamine |
InChI |
InChI=1S/C7H13NO/c1-5(2)7(8-9)6-3-4-6/h5-6,9H,3-4H2,1-2H3 |
Clave InChI |
JZGAAOQYZWRHSZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(=NO)C1CC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


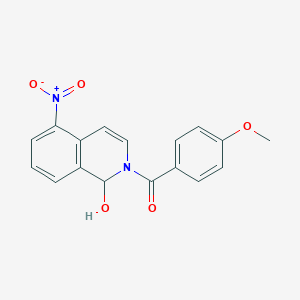
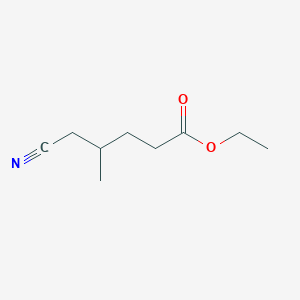
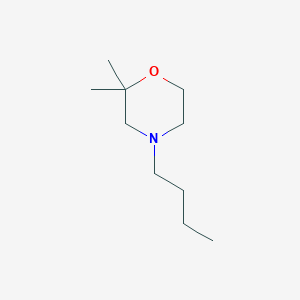
![Acetamide, N-[[2-[(3-nitrophenyl)amino]-3-pyridinyl]sulfonyl]-](/img/structure/B14646995.png)
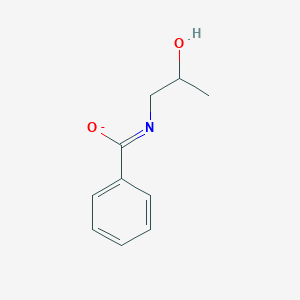
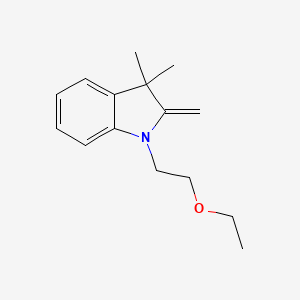
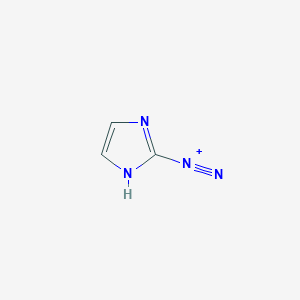

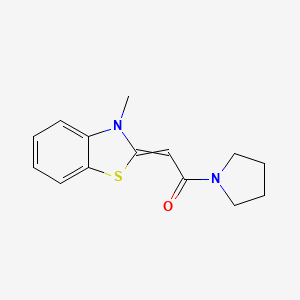
![Diethyl [3-(trimethoxysilyl)propyl]phosphonate](/img/structure/B14647040.png)
